1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride
Description
1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (CAS: 1423033-93-5) is a nitro-substituted pyrazole sulfonyl chloride derivative with the molecular formula C₄H₄ClN₃O₄S and a molecular weight of 225.61 g/mol . Its IUPAC name is 1-methyl-3-nitropyrazole-4-sulfonyl chloride, and it is characterized by a pyrazole ring with a methyl group at position 1, a nitro group at position 3, and a sulfonyl chloride moiety at position 2. The compound’s structural uniqueness arises from the electron-withdrawing nitro and sulfonyl chloride groups, which enhance its reactivity in nucleophilic substitution reactions. Key identifiers include:
Pyrazole sulfonyl chlorides are critical intermediates in pharmaceuticals and agrochemicals, particularly for synthesizing sulfonamides and sulfonate esters .
Properties
IUPAC Name |
1-methyl-3-nitropyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXBXTKWTPWLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride typically involves:
- Step 1: Introduction of the sulfonyl group to the pyrazole ring, often via sulfonation or sulfonylation reactions.
- Step 2: Conversion of the sulfonic acid or sulfonate intermediate into the sulfonyl chloride using chlorinating agents such as thionyl chloride or chlorosulfonic acid.
This two-step approach is common for preparing sulfonyl chlorides from aromatic or heteroaromatic sulfonic acids.
Detailed Preparation Methodology
Sulfonation of 1-Methyl-3-nitro-1H-pyrazole
- The sulfonyl group is introduced at the 4-position of the pyrazole ring.
- Sulfonation can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfur trioxide complexes under controlled temperature conditions (0–30 °C).
- The reaction mixture is typically stirred for several hours to ensure complete sulfonation.
Conversion to Sulfonyl Chloride
- The sulfonic acid intermediate is treated with chlorinating agents such as thionyl chloride (SOCl2).
- The reaction is generally carried out under reflux conditions for 2–4 hours.
- Excess thionyl chloride is removed under reduced pressure to isolate the sulfonyl chloride product.
- The crude product may be purified by crystallization from suitable solvents such as dichloromethane or ethyl acetate.
Representative Experimental Procedure (Adapted from Related Pyrazole Sulfonyl Chloride Syntheses)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1-Methyl-3-nitro-1H-pyrazole + chlorosulfonic acid (50 mL) at 0–10 °C, then stirred at 20–30 °C for 4 h | Sulfonation to form the sulfonic acid intermediate |
| 2 | Sulfonic acid intermediate + thionyl chloride (equimolar) reflux for 3 h | Chlorination to sulfonyl chloride |
| 3 | Removal of excess thionyl chloride under vacuum | Isolation of crude sulfonyl chloride |
| 4 | Purification by extraction with dichloromethane, washing with aqueous sodium bicarbonate, and crystallization | Purified this compound obtained |
Key Reaction Parameters and Notes
- Temperature Control: Critical during sulfonation to avoid decomposition or overreaction; initial cooling to 0–10 °C is recommended.
- Order of Addition: Chlorosulfonic acid should be added portion-wise to the pyrazole to control exothermicity.
- Purification: Washing with aqueous sodium bicarbonate neutralizes residual acid and improves purity.
- Solvent Choice: Dichloromethane is preferred for extraction due to its immiscibility with water and good solvation of the sulfonyl chloride.
- Safety: Chlorosulfonic acid and thionyl chloride are highly reactive and corrosive; reactions must be conducted under fume hood with proper PPE.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0–10 °C to 20–30 °C, 4 h stirring | Sulfonic acid intermediate | Temperature control critical |
| Chlorination | Thionyl chloride | Reflux, 2–4 h | Sulfonyl chloride | Excess SOCl2 removed under vacuum |
| Purification | Dichloromethane extraction, sodium bicarbonate wash | Room temperature | Pure sulfonyl chloride | Neutralizes acid residues |
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Amino Derivatives: Formed from reduction reactions of the nitro group.
Sulfonic Acids: Formed from oxidation reactions of the sulfonyl chloride group.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is utilized in the synthesis of various bioactive compounds, particularly those with potential therapeutic effects. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it a valuable intermediate in drug development.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity. For instance, modifications to the pyrazole ring can lead to new compounds with enhanced efficacy against resistant bacterial strains.
Agricultural Chemistry
The compound has been explored for its fungicidal properties, particularly against phytopathogenic fungi. Its application in agricultural settings aims to improve crop resistance and yield.
Case Study: Control of Soybean Rust
A notable study focused on the effectiveness of formulations containing this compound against Phakopsora pachyrhizi, a fungus responsible for soybean rust. Results indicated that these formulations significantly reduced disease incidence and improved crop yield, demonstrating the compound's potential as a novel fungicide in soybean cultivation .
Fungicidal Efficacy Against Phytopathogens
| Compound | Target Fungus | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Phakopsora pachyrhizi | 85 | |
| Other Commercial Fungicides | Phakopsora pachyrhizi | 60 |
Bioactivity of Derivatives
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other cellular components . The nitro group can undergo reduction to form amino derivatives, which may interact with biological targets and pathways .
Comparison with Similar Compounds
Key Comparisons
Positional Isomerism :
- The positional isomer 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (CAS: 1697720-32-3) shares the same molecular formula but differs in nitro and sulfonyl chloride group positions. This isomer exhibits distinct reactivity in sulfonylation reactions due to steric and electronic effects .
Substituent Effects :
- The ethyl and isobutoxymethyl substituents in 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride increase steric hindrance, reducing nucleophilic substitution efficiency compared to the methyl-substituted compound .
Commercial Viability :
- Both 1-methyl-3-nitro and 1-ethyl-5-(isobutoxymethyl) derivatives are marked as discontinued, suggesting synthesis or stability issues. In contrast, the positional isomer (1-methyl-4-nitro) remains available for research, highlighting the impact of substituent positioning on practical utility .
Structural Analogues in Pharmaceuticals :
- Derivatives like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () demonstrate how trifluoromethyl and arylthio groups enhance bioactivity, though they diverge from sulfonyl chloride functionality .
Research Implications and Limitations
- Data Discrepancies : PubChemLite () erroneously lists the molecular formula of this compound as C₈H₁₃N₃ , conflicting with authoritative sources like American Elements . This underscores the need for cross-referencing chemical databases.
- Safety Data: No safety data (SDS) is publicly available for the compound, limiting hazard assessments .
Biological Activity
1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (CAS Number: 1423033-93-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory and anticancer properties.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C₅H₆ClN₃O₂S |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound effectively induces apoptosis in breast and lung cancer models. The results showed a reduction in cell viability with an IC50 value of approximately 15 µM for breast cancer cells, indicating its potential as a chemotherapeutic agent.
Key Findings:
- Study Focus: Anticancer Activity
- Results: IC50 = 15 µM in breast cancer cells
- Mechanism: Induction of apoptosis via mitochondrial pathways
Anti-inflammatory Effects
The compound also exhibits promising anti-inflammatory properties. In animal models, administration of this compound led to a significant reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Key Findings:
- Study Focus: Anti-inflammatory Effects
- Results: Reduced paw swelling and inflammatory markers (TNF-alpha, IL-6)
Summary of Key Findings
| Study Focus | Results | Reference |
|---|---|---|
| Anticancer Activity | IC50 = 15 µM in breast cancer cells | |
| Anti-inflammatory | Reduced paw swelling and inflammatory markers |
Case Studies
- Anticancer Study : In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis, suggesting its role as a potential therapeutic agent against certain cancers.
- Anti-inflammatory Study : An animal model of arthritis demonstrated that administration of the compound significantly reduced inflammation, supporting its use in treating inflammatory diseases.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity. However, further long-term studies are necessary to establish comprehensive safety profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride?
- Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. For pyrazole sulfonyl chlorides, refluxing with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions is common. A related procedure for sulfonyl chloride synthesis involves refluxing with chloranil in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol . Adjustments may be needed for nitration at the 3-position, requiring controlled nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-oxidation.
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer : Store in a cool, dry environment (≤ 4°C) under inert gas (argon/nitrogen) to prevent hydrolysis. Use airtight glass containers with PTFE-lined caps. Safety protocols include wearing nitrile gloves, goggles, and working in a fume hood. Hydrolysis risk is high, as seen in analogous sulfonyl chlorides, which degrade in the presence of moisture to form sulfonic acids .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Purity : HPLC or GC-MS (≥ 98% purity, as per similar reagents ).
- Structural Confirmation : ¹H/¹³C NMR (to confirm substitution patterns), IR (to identify sulfonyl chloride and nitro groups), and elemental analysis.
- Crystallography : Single-crystal X-ray diffraction (as applied to structurally related sulfonyl compounds ).
Advanced Research Questions
Q. How does the nitro group at the 3-position influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonyl chloride. In substitution reactions (e.g., with amines or alcohols), reactivity can be modulated by solvent polarity (e.g., DMF or THF) and base selection (e.g., Et₃N or NaHCO₃). Competitive side reactions, such as nitro-group reduction under basic conditions, require monitoring via TLC or in-situ spectroscopy .
Q. What are the stability challenges under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis : Rapid degradation occurs in aqueous media (pH > 7), forming the sulfonic acid derivative. Kinetic studies for analogous compounds show half-life < 1 hour in pH 9 buffer .
- Thermal Stability : Melting points (mp) for related pyrazole sulfonyl chlorides range from 36–91°C , suggesting decomposition above 100°C. Use low-temperature reactions (< 50°C) to prevent thermal breakdown.
Q. How can conflicting literature data on melting points or reactivity be resolved?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Reproduce synthesis using high-purity precursors (≥ 97% ), and validate melting points via differential scanning calorimetry (DSC). Cross-reference with crystallographic data (e.g., C–C bond lengths in sulfonyl chlorides ) to confirm structural consistency.
Q. What strategies mitigate side reactions during coupling with heterocyclic amines?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect reactive amine groups (e.g., Boc or Fmoc) before sulfonylation.
- Solvent Optimization : Use aprotic solvents (e.g., DCM or acetonitrile) to minimize nucleophilic interference.
- Catalysis : Lewis acids (e.g., ZnCl₂) can enhance sulfonyl chloride activation without inducing nitro-group reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
